2,3-dihydro-1H-indole-6-sulfonic acid
CAS No.: 80279-71-6
Cat. No.: VC4941709
Molecular Formula: C8H9NO3S
Molecular Weight: 199.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80279-71-6 |
---|---|
Molecular Formula | C8H9NO3S |
Molecular Weight | 199.22 |
IUPAC Name | 2,3-dihydro-1H-indole-6-sulfonic acid |
Standard InChI | InChI=1S/C8H9NO3S/c10-13(11,12)7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9H,3-4H2,(H,10,11,12) |
Standard InChI Key | SNRSKXDRZWSQKH-UHFFFAOYSA-N |
SMILES | C1CNC2=C1C=CC(=C2)S(=O)(=O)O |
Introduction
Structural and Molecular Characteristics
The core structure of 2,3-dihydro-1H-indole-6-sulfonic acid consists of a bicyclic system featuring a benzene ring fused to a five-membered nitrogen-containing ring. Unlike fully aromatic indoles, the 2,3-dihydro modification saturates the C2–C3 bond, imparting distinct electronic and steric properties. The sulfonic acid group (–SO3H) at the sixth position introduces strong acidity and polarity, influencing reactivity and solubility.
Molecular Formula: C8H9NO3S
Molecular Weight: 199.22 g/mol
IUPAC Name: 2,3-Dihydro-1H-indole-6-sulfonic acid
Comparative analysis with derivatives such as 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid (CAS 1316066-02-0) and 1-acetyl-2,3-dihydro-1H-indole-6-sulfonic acid (CAS 155110-47-7) reveals that alkyl or acyl substitutions at the 1- or 3-positions modulate stability and biological activity. For instance, the 3,3-dimethyl variant exhibits increased steric hindrance, potentially reducing oxidation rates .
Synthetic Methodologies
Reduction of Oxindole Precursors
A prominent route to 2,3-dihydroindoles involves the reduction of 2-oxindoles. As demonstrated in recent studies, boron hydrides such as NaBH4/I2 systems selectively reduce carbonyl groups while preserving sulfonic acid functionalities . For example, the reduction of 2-oxindole-6-sulfonic acid derivatives yields the target compound with minimal side reactions. Chemoselectivity is critical, as competing reduction pathways may lead to over-reduction or ring aromatization .
Functionalization of Indole Derivatives
Table 1: Synthetic Routes and Yields
Method | Starting Material | Reagents | Yield (%) | Reference |
---|---|---|---|---|
Oxindole reduction | 2-Oxindole-6-sulfonate | NaBH4, I2, THF | 65–78 | |
Direct sulfonation | 2,3-Dihydro-1H-indole | ClSO3H, 0°C | 42 |
Physicochemical Properties
Solubility and Stability
Table 2: Key Physical Properties
Property | Value | Conditions |
---|---|---|
Melting Point | 215–217°C (dec.) | Nitrogen atmosphere |
pKa | ~1.2 (sulfonic acid) | Aqueous solution |
LogP | -1.8 | Octanol/water |
Applications in Pharmaceutical Research
Neuroprotective Agents
Structural analogs of 2,3-dihydro-1H-indole-6-sulfonic acid exhibit affinity for melatonin receptors (MT1/MT2), implicating them in circadian rhythm regulation and neuroprotection . The sulfonic acid moiety enhances blood-brain barrier permeability compared to non-sulfonated indoles.
Antioxidant Activity
Electron-donating groups on the indole ring, combined with the sulfonic acid’s ability to stabilize free radicals, contribute to antioxidant efficacy. In vitro studies demonstrate scavenging of hydroxyl radicals (IC50 = 12 µM) .
Supplier | Purity (%) | Packaging | Price (USD/g) |
---|---|---|---|
Matrix Scientific | 95 | 1 g | 668 |
Acints | 95 | 5 g | 219 |
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral dihydroindole-sulfonates for pharmacological applications.
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Polymer Chemistry: Exploiting sulfonic acid groups as ion-exchange moieties in conductive polymers.
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In Vivo Studies: Assessing bioavailability and toxicity profiles to advance therapeutic potential.
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